molecular formula C22H17N3O2 B2641680 2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide CAS No. 1021132-97-7

2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide

Cat. No.: B2641680
CAS No.: 1021132-97-7
M. Wt: 355.397
InChI Key: FWEOLBYACJOKGH-UHFFFAOYSA-N
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Description

2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide (CAS 1021132-97-7) is an organic compound with the molecular formula C22H17N3O2 and a molecular weight of 355.4 g/mol . It belongs to the 1,8-naphthyridine class of N-heterocyclic compounds, which are fused systems of two pyridine rings known for a wide spectrum of pharmacological activity . This specific compound is part of a series of 1,8-naphthyridine-3-carboxamides that have been synthesized and investigated for their potential as 5-HT3 receptor antagonists . Research on structurally similar molecules indicates that 1,8-naphthyridine-3-carboxamides are of significant interest in neuroscience and psychiatric disorder research, having demonstrated promising antidepressant-like activity in preclinical models without affecting locomotor activity . The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry; derivatives based on this core, such as nalidixic acid, have a long history as antimicrobial agents by inhibiting bacterial DNA gyrase . More recent studies continue to explore various naphthyridine derivatives for anti-infective, anticancer, and other biological activities . This product is intended for research purposes such as investigating structure-activity relationships, exploring new biological mechanisms, and developing novel therapeutic agents. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c1-27-19-12-6-5-11-17(19)22(26)25-21-18(15-8-3-2-4-9-15)14-16-10-7-13-23-20(16)24-21/h2-14H,1H3,(H,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEOLBYACJOKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C(C=C3C=CC=NC3=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide can be achieved through various synthetic routes. One common method involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding the desired naphthyridine derivative in 30–96% overall yield . Industrial production methods often employ eco-friendly and atom-economical approaches to ensure safety and efficiency .

Chemical Reactions Analysis

2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used to reduce the compound, often resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or amines replace existing functional groups on the compound.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The naphthyridine core allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares 2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide with structurally related compounds from the evidence, focusing on core scaffolds, substituents, physical properties, and reported biological activities:

Compound Name / ID Core Structure Key Substituents Yield (%) Melting Point (°C) Biological Activity (MTT Assay)
Target Compound 1,8-Naphthyridine 3-Phenyl, 2-methoxybenzamide N/A N/A Not reported
1e () Benzo[d]thiazole 4-Chlorobenzyl, 4-methylpiperazine 65.36 177.8–179.2 Moderate cell proliferation inhibition (HepG2, Hela)
1f () Benzo[d]imidazole 4-(4-Methylpiperazin-1-yl)phenyl 81.08 132.3–132.6 High activity (IC₅₀ < 10 µM in Skov-3, A375)
1g () Benzo[d]oxazole 4-(4-Methylpiperazin-1-yl)phenyl 75.75 210.4–210.8 Moderate-to-high activity (A431)
Compound 7 () 1,8-Naphthyridine 7-Chloro, benzamide N/A N/A Not reported

Key Observations:

Core Heterocycle Influence: The target compound’s 1,8-naphthyridine core distinguishes it from compounds 1e, 1f, and 1g, which feature benzo-fused thiazole, imidazole, or oxazole systems. In contrast, the benzoimidazole in 1f and benzothiazole in 1e are linked to higher yields (75–81%) compared to naphthyridine-based analogs, suggesting synthetic challenges for the latter .

The 2-methoxybenzamide moiety in the target compound contrasts with the 4-methylpiperazine groups in 1e–1g, which are known to enhance solubility and cellular permeability .

Physical Properties :

  • Melting points for benzamide derivatives vary widely: 1g (210°C) vs. 1f (132°C), likely due to differences in crystallinity and intermolecular interactions. The target compound’s melting point is unreported but expected to align with naphthyridine analogs (e.g., >200°C) .

Biological Activity

2-Methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound can be achieved through various methods. A prominent approach involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation, yielding the desired naphthyridine derivative in yields ranging from 30% to 96% .

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, such as receptors and enzymes. The naphthyridine core allows it to modulate various biological pathways, including:

  • Antibacterial Activity : The compound exhibits significant antibacterial properties by inhibiting bacterial growth through interactions with bacterial DNA .
  • Anticancer Activity : It has shown cytotoxic effects against human cancer cell lines, particularly MCF7 (breast cancer), indicating potential as an anticancer agent . The mechanism involves induction of apoptosis and interference with cell signaling pathways.

Antibacterial Properties

The compound has demonstrated effectiveness against various bacterial strains. For instance, it exhibits a minimum inhibitory concentration (MIC) against Gram-positive bacteria such as Enterococcus faecalis at concentrations as low as 8 μM .

Anticancer Properties

In terms of anticancer activity, several studies have reported promising results:

  • Cell Line Studies : The compound showed selective antiproliferative effects on MCF7 cells with an IC50 value ranging from 3.1 μM to 8.7 μM for various derivatives .
  • Mechanisms : It operates by inducing apoptosis and inhibiting DNA replication in cancer cells through intercalation between base pairs in DNA .

Comparative Analysis

To understand the unique properties of this compound, it can be compared with other naphthyridine derivatives:

CompoundBiological ActivityIC50 (μM)
Gemifloxacin AntibacterialNot specified
Naphthyridin-thiazole derivatives Antimicrobial and anti-inflammatoryNot specified
This compound Antibacterial, anticancer3.1 - 8.7

Case Studies

Several case studies highlight the efficacy of this compound in various biological assays:

  • Antiproliferative Activity : A study demonstrated that derivatives of the compound significantly inhibited the growth of MCF7 cells, showcasing its potential for breast cancer therapy .
  • Antioxidative Properties : Compounds related to this structure have shown improved antioxidative activity compared to standard antioxidants like BHT .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide?

The compound can be synthesized via amide coupling between 3-phenyl-1,8-naphthyridin-2-amine and 2-methoxybenzoyl chloride. Key steps include:

  • Use of dichloromethane (DCM) as a solvent and triethylamine (TEA) as a base to neutralize HCl byproducts .
  • Reaction monitoring via TLC or HPLC to ensure completion.
  • Purification via column chromatography or recrystallization to isolate the product.

Q. How can the purity and structural integrity of this compound be validated?

Employ a combination of analytical techniques:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and amide bond formation.
  • High-resolution mass spectrometry (HRMS) for molecular weight verification (e.g., ESI-HRMS with [M+H]+ ion analysis) .
  • X-ray crystallography (using SHELX software for refinement) to resolve ambiguities in stereochemistry or bond angles .

Q. What are the solubility characteristics of this compound in common solvents?

  • Polar aprotic solvents : Soluble in DMSO and DMF due to the amide and aromatic groups.
  • Chlorinated solvents : Moderately soluble in DCM or chloroform.
  • Aqueous solutions : Poor solubility in water (requires co-solvents like ethanol for biological assays) .

Advanced Research Questions

Q. How can crystallographic data be analyzed to resolve structural ambiguities?

  • Use Mercury CSD for visualization and intermolecular interaction analysis (e.g., π-π stacking between naphthyridine and benzene rings) .
  • Refinement via SHELXL to optimize thermal displacement parameters and validate hydrogen bonding networks .
  • Cross-reference with Cambridge Structural Database (CSD) entries for analogous naphthyridine-benzamide structures.

Q. What strategies are effective for studying polymorphism in this compound?

  • Thermal analysis : DSC/TGA to identify phase transitions and stability of polymorphs.
  • Powder XRD : Compare diffraction patterns with single-crystal data to detect polymorphic forms.
  • Solution crystallization : Vary solvents (e.g., ethanol vs. acetonitrile) and cooling rates to isolate metastable forms, as seen in benzamide polymorphism studies .

Q. How should safety protocols be designed for handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles (prevents skin/eye contact per S24/25 guidelines) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles (S22 compliance) .
  • Waste disposal : Neutralize acidic byproducts before disposal and segregate halogenated waste.

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Docking simulations : Use AutoDock or Schrödinger to predict binding affinities with biological targets (e.g., kinases or receptors).
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) of the methoxy and naphthyridine groups to correlate with activity .
  • QSAR models : Incorporate logP, polar surface area, and hydrogen-bond donor/acceptor counts to optimize pharmacokinetics .

Q. How can metabolic stability be assessed for this compound?

  • In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
  • CYP450 inhibition screening : Evaluate interactions with CYP3A4 (major metabolizing enzyme) using fluorometric assays .
  • Isotope labeling : Track metabolic pathways using ¹⁴C-labeled benzamide moieties.

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